molecular formula C26H40N2OS2 B142018 N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide CAS No. 134991-85-8

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide

Cat. No.: B142018
CAS No.: 134991-85-8
M. Wt: 460.7 g/mol
InChI Key: AIEKUIKBYWMJMS-DEOSSOPVSA-N
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Description

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide is a complex organic compound characterized by the presence of a quinoline ring substituted with a methylthio group at the 6-position and a hexylthio group at the 2-position of the decanoic acid amide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide typically involves multi-step organic reactions. The starting material is often a quinoline derivative, which undergoes a series of functional group transformations to introduce the methylthio and hexylthio substituents. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the methylthio group via nucleophilic substitution reactions using methylthiol and appropriate leaving groups.

    Amidation: Formation of the amide bond through the reaction of decanoic acid derivatives with amines under dehydrating conditions.

    Thioether Formation: Introduction of the hexylthio group through thioetherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide can undergo various chemical reactions, including:

    Oxidation: The methylthio and hexylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to yield partially or fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The thioether groups may enhance lipophilicity, facilitating membrane permeability and intracellular accumulation. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

    Thioether-Containing Compounds: Molecules with thioether groups but different core structures.

Uniqueness

N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide is unique due to the specific combination of a quinoline ring with both methylthio and hexylthio substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-2-hexylsulfanyl-N-(6-methylsulfanylquinolin-5-yl)decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2OS2/c1-4-6-8-10-11-12-16-24(31-20-13-9-7-5-2)26(29)28-25-21-15-14-19-27-22(21)17-18-23(25)30-3/h14-15,17-19,24H,4-13,16,20H2,1-3H3,(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEKUIKBYWMJMS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)NC1=C(C=CC2=C1C=CC=N2)SC)SCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159183
Record name N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134991-85-8
Record name N-(6-(Methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134991858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-(methylthio)quinolin-5-yl)-2-(hexylthio)decanoic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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